molecular formula C16H14O5 B1366930 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid CAS No. 55453-89-9

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

Cat. No. B1366930
CAS RN: 55453-89-9
M. Wt: 286.28 g/mol
InChI Key: BCYWXPITXHFIQM-UHFFFAOYSA-N
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Description

“2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” is a phenylacetic acid derivative . It has the molecular formula C16H14O5 . This compound has been used as an intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” consists of a benzoic acid core with a carboxymethylphenoxy group attached to the second carbon atom . The molecular weight of this compound is 286.28 g/mol .


Physical And Chemical Properties Analysis

“2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” has a molecular weight of 286.28 g/mol . It has a computed XLogP3 value of 1.5, indicating its relative lipophilicity . This compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 6 rotatable bonds .

Scientific Research Applications

  • Summary of the Application: This compound has been used in the synthesis of a new metal–organic framework (Zn-MOF) known as [Zn3(BMP)2L2(H2O)4]·2H2O . This Zn-MOF has been applied as a luminescent sensor for the detection of environmental pollutants, specifically tetracycline (TC) and acetone .
  • Methods of Application: The Zn-MOF was synthesized using a one-pot hydrothermal method with Zn (II) salt, 4-(4-carboxy phenoxy) phthalic acid (H3L), and 3,5-bis(1-imidazolyl) pyridine (BMP) . The Zn-MOF has a three-dimensional framework based on the [Zn1N2O2] and [Zn2N2O4] nodes linked by a tridentate bridge BMP ligand and an L ligand with the μ1:η1η0/μ1:η1η0/μ0:η0η0 coordination mode .
  • Results or Outcomes: The Zn-MOF exhibited a strong emission band centered at 385 nm owing to the π*→π electron transition of the ligand . It showed high luminescence in some common organic solvents as well as in the aqueous solutions of pH 4–10 . Interestingly, TC and acetone effectively quenched the luminescence of the Zn-MOF in aqueous solution and enabled the Zn-MOF to be used as a sensor to detect TC and acetone . The detection limits of TC and acetone were observed to be 3.34 µM and 0.1597%, respectively .
  • This compound is available for research and can be purchased in various quantities . It’s important to note that the safety information indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
  • It’s also worth noting that this compound is used in the synthesis of other complex molecules. For example, one study mentioned the synthesis of a compound called “N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide” by condensing the 4-(3-hydroxyphenoxy) benzoic acid with piperazine .
  • This compound is available for research and can be purchased in various quantities . It’s important to note that the safety information indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
  • It’s also worth noting that this compound is used in the synthesis of other complex molecules. For example, one study mentioned the synthesis of a compound called “N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide” by condensing the 4-(3-hydroxyphenoxy) benzoic acid with piperazine .

Safety And Hazards

“2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” may cause skin irritation and serious eye damage . It may also cause damage to organs (such as the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c17-15(18)9-11-5-7-13(8-6-11)21-10-12-3-1-2-4-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYWXPITXHFIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485096
Record name 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

CAS RN

55453-89-9
Record name 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Those 6,11-dihydro-11-oxodibenz[b,e]oxepins of this invention wherein the substituent at the 2-position is 4-hydroxy-3-pyrrolin-2,5-dione-3-yl may be prepared according to the following general reaction scheme: ##STR9## wherein R2 and R3 are as previously defined, by treating an appropriately substituted R2 and/or R3 phthalide with the disodium salt of p-hydroxyphenylacetic acid at 170°-250° C. for 2-3 hours to obtain the corresponding 4-(2-carboxybenzyloxy)phenylacetic acid. The disodium salt of p-hydroxyphenylacetic acid is formed by treating the acid with aqueous sodium hydroxide and evaporating the mixture to dryness. The phthalide is then added and the reaction is carried out as described above. The carboxybenzyloxyphenylacetic acid so produced then is cyclized by stirring with trifluoroacetic anhydride in a pressure bottle at 70°-80° C. for 1-3 hours. The intermediate R2 and/or R3 substituted 6,11-dihydro-11-oxodibenzo[b,e]oxepin-2-acetic acid trifluoroacetic acid mixed anhydride then is treated with base and acidified in order to obtain the free acid. The free acid then is treated with thionyl chloride followed by ammonia to form the corresponding acetamide which is treated with diethyl oxalate in dimethylformamide in the presence of potassium t-butoxide to form the desired R2 and/or R3 substituted 2-(4-hydroxy-Δ3 -pyrrolin-2,5-dione-3-yl)-6,11-dihydro-11-oxodibenz[b,e]oxepin of formula VI.
[Compound]
Name
6,11-dihydro-11-oxodibenz[b,e]oxepins
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Synthesis routes and methods II

Procedure details

A solution of 4-hydroxyphenylacetic acid (90.0 g, 0.58 mol; assay >98%) and phthalide (85.07 g, 0.63 mol) in DMF (323 g) was heated to an internal temperature of 130° C. The pressure was reduced to 800 mbar and sodium methoxide (224.6 g, 1.25 mol, assay: 30% methanolic solution) was added slowly to the mixture maintaining the internal temperature above 100° C. During the addition methanol was distilled off, and after the addition the distillation was continued under normal pressure until the internal temperature increased to 130° C. again (260 g distillate). After stirring at this temperature for 6.5 h, phthalide (8.5 g, 0.06 mol) was added and the mixture was stirred overnight (16 h). Afterwards the mixture was cooled to 100° C. and hydrolyzed with water (1040 g). After cooling to <10° C., the pH of the mixture was adjusted to pH 1 with hydrochloric acid (163.5 g, 1.43 mol; assay: 32%). The product was filtered off, washed with water (700 g) and dried under vacuum for 15 hours at 60° C. to give crude 4-(2-carboxybenzyloxy)phenylacetic acid (Olo-IM1) (yield: 174.6 g, 0.48 mol, 82.1%; HPLC assay: 78.0%).
Quantity
90 g
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85.07 g
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323 g
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8.5 g
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163.5 g
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1040 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Wang, B Zhang, X Zhang, H Wu, H Zhan, T Wang - 2022 - researchsquare.com
Acylation reaction directly using carboxylic acid as an acylation agent is the most ideal acylation method but demands rigorous reaction conditions. In this study, an efficient method was …
Number of citations: 3 www.researchsquare.com

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